molecular formula C17H18O6 B12411198 Samwirin A

Samwirin A

Cat. No.: B12411198
M. Wt: 318.32 g/mol
InChI Key: KUWJZAHOHXIFLR-BLLLJJGKSA-N
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Description

Contextualizing Neolignan Compounds within Bioactive Natural Products Chemistry

Neolignans are a class of natural products derived from the oxidative coupling of two phenylpropanoid units. nih.gov They are structurally related to lignans (B1203133) but differ in their bonding patterns between the two phenylpropane units. This structural diversity gives rise to a wide array of biological activities, making neolignans a significant area of study in bioactive natural products chemistry. These compounds are known to exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. The exploration of neolignans continues to be a fertile ground for the discovery of new therapeutic agents and chemical probes to investigate biological processes.

Historical Overview of Samwirin A Discovery and Initial Isolation from Botanical Sources

Sambucus williamsii : The stems and branches of this plant, a member of the elderberry genus, have been identified as a source of this compound. nih.gov Phytochemical studies of Sambucus williamsii have led to the isolation of numerous lignans and neolignans, with research focusing on their potential effects on bone health. nih.govresearchgate.netnih.gov

Cichorium glandulosum : The roots of this species of chicory have also been found to contain this compound. nih.gov The chemical investigation of Cichorium glandulosum has revealed a variety of bioactive compounds, including sesquiterpene lactones and flavonoids, alongside neolignans. researchgate.net

Rourea harmandiana : More recently, this compound has been identified in the stems of this plant. nih.gov Rourea harmandiana has a history of use in traditional medicine for treating bone fractures, which aligns with the observed biological activity of this compound.

The isolation of this compound from these plants typically involves extraction with organic solvents, followed by various chromatographic techniques to purify the compound. Its structure has been elucidated through modern spectroscopic methods.

Significance of this compound in Contemporary Phytochemistry and Chemical Biology Research

The significance of this compound in current research is primarily linked to its promising biological activities, particularly in the context of bone metabolism and oxidative stress.

Antiosteoporosis Activity: Research has demonstrated that this compound exhibits potent antiosteoporosis activity. nih.govnih.gov It has been shown to significantly promote the proliferation of rat osteoblast-like UMR 106 cells. nih.gov Osteoblasts are the cells responsible for new bone formation, and compounds that can stimulate their activity are of great interest for the development of treatments for osteoporosis and other bone-related diseases. The traditional use of Rourea harmandiana for bone fractures provides an ethnobotanical basis for this observed bioactivity. nih.gov

Due to these biological activities, this compound is a valuable subject of study in phytochemistry for understanding the structure-activity relationships of neolignans. In chemical biology, it holds potential as a molecular probe to investigate the cellular pathways involved in bone formation and the mitigation of oxidative stress. Further research into its mechanisms of action could lead to the development of new therapeutic strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-ol

InChI

InChI=1S/C17H18O6/c1-21-14-5-9(3-4-13(14)20)16-12(8-18)11-6-10(19)7-15(22-2)17(11)23-16/h3-7,12,16,18-20H,8H2,1-2H3/t12-,16+/m0/s1

InChI Key

KUWJZAHOHXIFLR-BLLLJJGKSA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

Isolation, Biosynthetic Origin, and Structural Elucidation Methodologies of Samwirin a

Botanical Sources and Phytogeographical Distribution

Samwirin A has been identified and isolated from several plant species, highlighting its presence across different botanical families and geographical regions.

This compound was initially isolated from the stems and branches of Sambucus williamsii Hance. researchgate.netacs.orgnih.gov Sambucus williamsii (known as "Jie Gu Mu" in China) is a deciduous shrub widely distributed in the northern regions of China, Korea, and Japan. tandfonline.com This plant has a long history of use in traditional Chinese medicine, particularly for treating bone and joint ailments. tandfonline.com

This compound has also been isolated from the roots of Cichorium glandulosum Boiss. et Huet (Asteraceae). researchgate.netacs.orgx-mol.comresearchgate.net A phytochemical investigation of Cichorium glandulosum roots led to the isolation and characterization of several compounds, including (2R,3S)-samwirin A. x-mol.comresearchgate.net This marked the first report of this compound isolation from the Asteraceae family. x-mol.comresearchgate.net

Furthermore, this compound has been identified in the stems of Rourea harmandiana. researchgate.netnih.govacs.org Rourea harmandiana is a plant traditionally used to treat bone fractures. researchgate.netnih.gov

The isolation of this compound from these diverse botanical sources is summarized in the table below:

Botanical SourcePlant PartReference
Sambucus williamsiiStems and branches researchgate.netacs.orgnih.gov
Cichorium glandulosumRoots researchgate.netacs.orgx-mol.comresearchgate.net
Rourea harmandianaStems researchgate.netnih.govacs.org

Advanced Methodologies for Isolation and Purification of Natural Neolignans

The isolation and purification of natural neolignans like this compound typically involve a series of chromatographic techniques. General methods for the extraction of lignans (B1203133) and lignan (B3055560) glycosides from plant material often utilize aqueous ethanol (B145695) or methanol (B129727) in varying concentrations. mdpi.com

For the isolation of this compound from Rourea harmandiana stems, a maceration process with methanol was employed, followed by concentration under reduced pressure. doi.org The resulting residue was then suspended in water and extracted with ethyl acetate (B1210297). doi.org The ethyl acetate residue was subjected to silica (B1680970) gel column chromatography, utilizing a gradient solvent system of n-hexane/acetone to obtain fractions. doi.org

While the specific detailed advanced methodologies used for this compound's isolation are not extensively detailed in the provided snippets beyond general chromatographic approaches, the isolation of natural products, including neolignans, commonly employs techniques such as column chromatography (e.g., silica gel, reversed-phase), high-performance liquid chromatography (HPLC), and medium-pressure preparative liquid chromatography (MPPLC) to achieve purity. researchgate.netmdpi.com Semi-preparative HPLC, particularly with UV-Vis detection, is a versatile method for obtaining pure structures from the lignan group. mdpi.com

Sophisticated Techniques for Structural Elucidation and Stereochemical Assignment

Structural elucidation of natural products involves a combination of spectroscopic techniques to determine the planar structure and stereochemistry of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic molecules, including natural products like this compound. researchgate.netuib.nomdpi.com It provides detailed information about the connectivity of atoms and their spatial arrangement. mdpi.comrsc.org

For this compound, extensive 1D and 2D-NMR spectral data are crucial for characterizing its structure, including the absolute configurations. tandfonline.com Standard NMR datasets for structural elucidation typically include 1H NMR, Correlation Spectroscopy (COSY), and heteronuclear shift correlation experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). hyphadiscovery.com These experiments help in assigning proton and carbon signals and establishing correlations between them, revealing the carbon skeleton and the positions of substituents. hyphadiscovery.com

Detailed analysis of NMR data, including chemical shifts and coupling constants, provides insights into the local chemical environment of each nucleus. For instance, 13C NMR chemical shifts can be particularly informative for stereochemical assignments, especially in compounds with specific structural motifs. univ-lemans.fr

Stereochemical assignment, which determines the three-dimensional arrangement of atoms, often requires additional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) to probe through-space correlations between protons. hyphadiscovery.comnih.gov While solution NMR-based Nuclear Overhauser Effect (NOE) and scalar J-coupling constants can provide useful spatial information, they may be insufficient when stereocenters are far apart. nih.gov Techniques like Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropy (RCSA) can offer alternative means for assigning relative configuration. nih.gov Quantum chemical calculations of NMR shifts, such as those using Density Functional Theory (DFT) and methods like DP4+, are also employed to support and validate stereochemical assignments by comparing calculated shifts with experimental data. rsc.orgconicet.gov.ar

Although specific detailed NMR data tables for this compound were not directly available in the provided search results, the literature confirms that its structure and absolute configuration were characterized based on extensive 1D and 2D-NMR data, along with Mass Spectrometry (MS) and Circular Dichroism (CD) spectral data. tandfonline.com

The biosynthetic origin of neolignans like this compound is generally understood to involve the dimerization of phenylpropanoid precursors, typically derived from the shikimic acid pathway. mdpi.comnih.gov However, specific details regarding the precise biosynthetic pathway leading to this compound were not found in the provided search results.

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Molecular Formula Determination

Mass Spectrometry (MS) is a fundamental technique in the structural elucidation of organic compounds, providing information about the molecular weight and fragmentation pattern of an analyte. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly valuable as it offers high mass accuracy, which is essential for the precise determination of a compound's elemental composition and molecular formula.

In the case of this compound, HR-ESI-MS has been employed to determine its molecular formula. Analysis of the negative-ion HR-ESI-MS spectrum of this compound revealed a deprotonated molecule peak ([M-H]-) at m/z 317.1013. nih.gov Based on this accurate mass measurement, the molecular formula of this compound was determined to be C17H18O6. nih.gov

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths or wavenumbers. Different functional groups vibrate at characteristic frequencies, providing a unique spectral fingerprint.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is useful for detecting the presence of chromophores (functional groups that absorb UV or visible light) and provides information about the electronic transitions within a molecule.

While the provided information confirms the use of spectroscopic methods in the structural characterization of this compound, specific detailed IR and UV spectral data (e.g., characteristic absorption peaks and their assignments) for this compound are not explicitly presented in the search results. However, UV detection at 254 nm has been used in the analysis of related compounds, suggesting that this compound likely possesses chromophores that absorb in this region, consistent with its neolignan structure which typically contains aromatic rings.

Chiroptical Methods, including Circular Dichroism (CD) Spectroscopy, for Absolute Configuration Determination

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are crucial for determining the absolute configuration of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum provides information about the stereochemistry and conformation of the molecule.

In the structural elucidation of this compound, CD spectral data has been utilized, often in conjunction with Nuclear Magnetic Resonance (NMR) and MS data, to establish its absolute configuration. nih.govlibretexts.orgnih.gov Determining the absolute configuration is vital for a complete structural description, as enantiomers (stereoisomers that are non-superimposable mirror images) can exhibit different biological activities. The absolute configurations of Samwirin and Samwiphenol, a related compound, were characterized based on extensive spectroscopic data, including CD. This process can involve comparing experimental CD spectra with calculated spectra or utilizing other methods like X-ray crystallography when suitable crystals are available.

Preclinical Pharmacological Investigations of Samwirin a

Cellular and Molecular Mechanisms Underlying Anti-Osteoporosis Activity

Preclinical studies have explored the mechanisms by which Samwirin A exerts its beneficial effects on bone health, focusing on its influence on osteoblast cells.

Promotion of Osteoblast Cell Proliferation in In Vitro Models (e.g., Rat Osteoblast-Like UMR 106 Cells)

This compound has been shown to significantly promote cell proliferation in rat osteoblast-like UMR 106 cells in in vitro models. wikipedia.orgr-project.orglibretexts.orgnih.gov This finding suggests a direct positive effect of this compound on the growth and multiplication of bone-forming cells, which is crucial for maintaining bone mass and preventing bone loss.

Modulation of Intracellular Signaling Pathways Associated with Osteogenesis

While specific intracellular signaling pathways modulated by this compound in the context of osteogenesis are not extensively detailed in the provided information, its anti-osteoporosis activity is strongly linked to its antioxidant properties. Oxidative stress is a known contributor to the pathogenesis of osteoporosis, increasing osteoclast activity and reducing osteoblast metabolism. wikipedia.orgr-project.org The oxidative stress-induced inhibition of osteoblast metabolisms can be prevented by treatment with antioxidants. r-project.org Several natural compounds with anti-osteoporosis activity are believed to exert their effects through their antioxidant capacities and the modulation of signaling pathways involved in bone remodeling, such as the Wnt signaling pathway (promoting osteoblast proliferation and differentiation) and the RANKL/RANK pathway (regulating osteoclast differentiation). This compound's potent antioxidant activity likely contributes to its anti-osteoporosis effect by mitigating oxidative stress and thereby supporting osteoblast function and potentially influencing associated signaling cascades indirectly.

Elucidation of Antioxidant Mechanisms

The antioxidant activity of this compound has been a key focus of preclinical investigations, involving both experimental and theoretical approaches to understand its mechanisms of action, particularly in scavenging reactive species like the hydroperoxyl radical (HOO•).

CompoundMediumRate Constant (k_overall) (M⁻¹ s⁻¹)Relative Activity (vs. Trolox in water)
This compoundWater (physiological pH)1.01 × 107~78x
TroloxWater1.30 × 1051x

Theoretical and Computational Investigations into Antioxidant Mechanisms

Theoretical and computational studies have complemented experimental findings to provide detailed insights into the antioxidant mechanisms of this compound. wikipedia.orgr-project.orglibretexts.orgnih.gov These investigations have involved calculating key thermodynamic parameters such as proton affinity (PA), bond dissociation enthalpy (BDE), and ionization energy (IE) to characterize the propensity of this compound to react via different antioxidant pathways, including sequential proton-loss electron transfer (SPLET), formal hydrogen transfer (FHT), and single-electron transfer proton transfer (SETPT). wikipedia.orgr-project.org Gibbs free-energy changes for the initial steps of the reaction with HOO• have also been calculated to confirm the preferred antioxidant pathway in different environments. wikipedia.orgr-project.org

Analysis of the Formal Hydrogen Transfer (FHT) Pathway in Nonpolar and Lipid Media

The abstraction of a hydrogen atom, particularly from the O5-H bond of this compound, is a key step in the FHT pathway in lipid media. researchgate.net Theoretical calculations of bond dissociation enthalpies (BDE) support that the O5-H bond has the lowest BDE among the phenolic hydroxyl groups and C-H bonds, indicating it is the most likely site for hydrogen abstraction in the gas phase and organic solvents, favoring the FHT mechanism. researchgate.net

Mediumkoverall (M–1 s–1)Citation
Gas phase6.75 × 105 researchgate.net
Pentyl ethanoate5.20 × 104 researchgate.net
DMSO6.70 × 103 researchgate.net

Comparative Analysis of Antioxidant Efficacy with Established Reference Compounds (e.g., Trolox)

Comparative studies have evaluated the antioxidant efficacy of this compound against established reference compounds, notably Trolox, a water-soluble analog of vitamin E. researchgate.netresearchgate.netacs.org The radical scavenging activity of this compound has been assessed using various in vitro assays and computational methods. researchgate.net

In contrast, the antioxidant activity of this compound in lipid media is moderate. The rate constant for the HOO• + SW reaction in lipid medium is reported to be slightly lower compared to Trolox. researchgate.net

The ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, typically performed in an organic solvent, provided a different comparative perspective. In this assay, this compound exhibited substantially lower ABTS•+ scavenging activity (IC50 = 74.27 ± 5.94 μM) compared to Trolox (IC50 = 25.16 ± 1.64 μM). researchgate.net This suggests that the antioxidant performance of this compound relative to Trolox is highly dependent on the reaction medium, being superior in polar aqueous systems and less potent in organic environments as measured by the ABTS assay. researchgate.net

A comparative overview of the HOO• scavenging rate constants and ABTS assay results for this compound and Trolox is presented in the table below:

Assay/MediumThis compoundTroloxComparison (SW vs. Trolox)Citation
HOO• scavenging (Aqueous, physiological pH)1.01 × 107 M–1 s–11.30 × 105 M–1 s–1~78 times higher researchgate.netresearchgate.netacs.org
HOO• scavenging (Lipid medium)Moderate activitySlightly higherSlightly lower researchgate.net
ABTS assay (Organic solvent)IC50 = 74.27 ± 5.94 μMIC50 = 25.16 ± 1.64 μMSubstantially lower IC50 researchgate.net

This compound's HOO• radical trapping activity in water at physiological pH has also been compared to other natural antioxidants, showing similar activity levels to compounds like ascorbic acid, resveratrol, higenamine, and daphnetin. researchgate.net

Investigation of Other Potential Biological Activities in Preclinical Settings

Beyond its recently investigated antioxidant properties, this compound has been previously recognized for other significant preclinical biological activities. Notably, this compound has demonstrated potent antiosteoporosis activity. researchgate.netresearchgate.netacs.org Furthermore, studies have shown its ability to significantly promote cell proliferation in rat osteoblast-like UMR 106 cells. researchgate.netresearchgate.netacs.org These observed effects in preclinical models highlight the potential therapeutic relevance of this compound in bone health. The investigation into its antioxidant activity was partly motivated by the understanding that oxidative stress contributes to osteoporosis, suggesting a potential link between its antiosteoporosis effect and its ability to scavenge radicals. researchgate.net

Structure Activity Relationship Sar and Computational Chemistry of Samwirin a

Influence of Specific Structural Moieties, such as Phenolic Hydroxyl Groups, on Bioactivity

The chemical structure of Samwirin A includes two phenolic groups. researchgate.netresearchgate.net The presence of phenolic hydroxyl groups is widely recognized as a key structural feature contributing to the antioxidant activity of many natural compounds. researchgate.netresearchgate.netnih.govacs.org Studies on this compound have indicated that its protonation state, which is influenced by these phenolic groups, strongly affects its radical scavenging activity, particularly in aqueous environments. researchgate.net

Computational analysis, including the calculation of acid dissociation constants (pKa values), has provided insight into the predominant forms of this compound at physiological pH (7.40). At this pH, this compound is calculated to exist primarily in its neutral form (approximately 99.5%), with a small percentage in an anionic state (approximately 0.5%). researchgate.netresearchgate.net In lipid media, the neutral state is the main form. researchgate.net The O5-H bond within the phenolic structure has been identified as playing a role in hydrogen abstraction reactions following the formal hydrogen transfer (FHT) mechanism in lipid environments. researchgate.netresearchgate.net General research on phenolic compounds supports that the number and position of hydroxyl groups on the aromatic ring are crucial factors influencing their antioxidant potential and the stability of the resulting phenoxyl radicals. nih.govacs.org

Application of Computational Modeling for Activity Prediction and Mechanistic Elucidation

Computational modeling, particularly quantum chemical calculations, has been extensively applied to investigate the antioxidant activity and structure-activity relationship of this compound. researchgate.netresearchgate.net These theoretical approaches complement experimental studies, providing a deeper understanding of the underlying mechanisms and predicting activity. researchgate.netresearchgate.net Computational chemistry has been instrumental in predicting the antioxidant activity of this compound and elucidating the specific pathways involved in its radical scavenging effects. researchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations have been employed to study the electronic structure and reactivity of this compound. researchgate.netresearchgate.net DFT is a powerful quantum mechanical method used to investigate the electronic properties of molecules, providing insights into concepts such as electron density distribution and chemical reactivity. In the context of this compound, DFT calculations have been crucial for understanding its behavior in radical scavenging reactions and determining the feasibility of different reaction mechanisms. researchgate.netresearchgate.net

Computation of Thermodynamic and Kinetic Parameters for Radical Scavenging Reactions

Computational studies have focused on determining the thermodynamic and kinetic parameters associated with this compound's radical scavenging reactions, particularly with the hydroperoxyl radical (HOO•). researchgate.netresearchgate.net These parameters include bond dissociation enthalpy (BDE), ionization potential (IP), and proton dissociation enthalpy (PDE), which are indicative of the thermodynamic favorability of different radical scavenging mechanisms.

Three main mechanisms for radical scavenging in phenolic compounds were considered: Formal Hydrogen Transfer (FHT), Sequential Proton-Loss Electron Transfer (SPLET), and Single-Electron Transfer Proton Transfer (SETPT). researchgate.netresearchgate.net By computing the energy barriers and rate constants for these pathways in different media (gas phase, organic solvents, and water), researchers were able to determine the dominant mechanism under various conditions. researchgate.netresearchgate.net

Kinetic calculations, often following protocols like QM-ORSA and utilizing solvation models such as SMD to account for solvent effects, have provided quantitative data on the speed of the radical scavenging reactions. researchgate.netresearchgate.net

Below is a table summarizing some computed rate constants for the reaction of this compound with the HOO• radical in different media:

MediumOverall Rate Constant (koverall, M–1 s–1)Dominant MechanismCitation
Water (pH 7.40)1.01 × 107SET researchgate.netresearchgate.net
Gas Phase6.75 × 105FHT researchgate.netresearchgate.net
Pentyl Ethanoate5.20 × 104FHT researchgate.netresearchgate.net
DMSO6.70 × 103FHT researchgate.netresearchgate.net

Synthetic Strategies and Chemical Modification of Samwirin a and Its Analogues

Approaches to Total Synthesis of Neolignan Scaffolds Related to Samwirin A

Total synthesis involves the construction of a complex molecule from simpler, readily available precursors through a series of chemical reactions. For neolignan scaffolds related to this compound, this often involves building the characteristic phenylpropane units and coupling them to form the neolignan structure.

While specific details on the total synthesis of this compound were not extensively found in the search results, research on the synthesis of related neolignan scaffolds provides insight into potential strategies. Approaches to synthesizing bisphenol neolignans, inspired by compounds like honokiol, have been reported. mdpi.com These methods often utilize cross-coupling reactions, such as the Suzuki-Miyaura reaction, to connect the aromatic rings. mdpi.com

The total synthesis of natural products, including those with complex polycyclic structures, frequently employs strategies that build molecular complexity step-by-step, often incorporating methods for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgysu.am The synthesis of neolignans typically involves the coupling of C6-C3 units, and various synthetic methodologies have been developed for this purpose. rsc.org

Chemical Modification Strategies for the Generation of Bioactive Analogues

Chemical modification of natural products is a common strategy to generate analogues with potentially improved bioactivity, pharmacokinetic properties, or reduced toxicity. For this compound, which exhibits antioxidant and antiosteoporosis activities, modifications could aim to enhance these effects or introduce other desirable characteristics. nih.gov

Introducing different functional groups or altering the existing substitution pattern on the neolignan core can lead to the generation of bioactive analogues. Studies on other natural product scaffolds, such as curcumin, demonstrate that modifications like the introduction of specific moieties can enhance antioxidant potential. researchgate.net Similarly, modifications to the backbone or termini of RNA molecules, while different in compound class, illustrate how targeted chemical changes can manipulate biological activity. nih.gov

For neolignans, chemical modifications can involve alterations to the phenolic hydroxyl groups, the allyl or propenyl side chains, or the diaryl ether linkage if present. These modifications can influence factors such as solubility, stability, and interaction with biological targets. Research on honokiol, a related bisphenol neolignan, shows that simple modifications like acetylation and methylation can yield analogues with altered antiproliferative activities. mdpi.com Further modifications employing reactions like O-allylation and Claisen rearrangement have also been explored to create a diverse set of neolignan analogues. mdpi.com

Semisynthesis from Readily Available Precursor Compounds

Semisynthesis involves using a natural product as a starting material and performing chemical transformations to create new compounds. gardp.orgwikipedia.org This approach is often more efficient than total synthesis for complex molecules, as it leverages the complex structures already elaborated by biological pathways. wikipedia.org

For this compound, semisynthesis would involve isolating this compound or a closely related precursor from a natural source and then chemically modifying it. This can be particularly advantageous if the natural source provides the core neolignan scaffold with some of the desired stereochemistry and functional groups already in place.

While specific examples of this compound semisynthesis were not detailed in the provided search results, the concept is widely applied in natural product chemistry. For instance, the semisynthesis of paclitaxel (B517696) utilizes 10-deacetylbaccatine III, isolated from natural sources, as a key starting material. wikipedia.org This highlights the utility of semisynthesis when complex precursors are available from biological sources. The isolation of this compound from plants like Sambucus williamsii or Rourea harmandiana provides the necessary starting material for potential semisynthetic routes to explore analogues. nih.gov

The use of readily available precursor compounds, whether isolated natural products or easily synthesized intermediates, is a cornerstone of efficient chemical synthesis, including both total synthesis and semisynthesis. rsc.org

Advanced Analytical Methodologies for Quantitative and Qualitative Assessment in Research

Chromatographic Techniques for Isolation, Purity Assessment, and Quantification

Chromatographic techniques are fundamental for separating Samwirin A from complex mixtures found in natural extracts, assessing its purity after isolation, and quantifying its concentration in various samples. These methods leverage the differential interactions of the analyte with a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a widely utilized and powerful technique for the separation, identification, and quantification of non-volatile and semi-volatile compounds, including natural products like this compound. Its high separation efficiency, sensitivity, and selectivity make it suitable for analyzing complex plant extracts.

In the context of natural product research, HPLC is routinely employed for the purification of target compounds from crude extracts. Following isolation, HPLC is crucial for assessing the purity of the obtained this compound sample. Purity is typically determined by integrating the peak area corresponding to this compound in the chromatogram relative to the total area of all detected peaks. Studies on the isolation and characterization of compounds from Cichorium glandulosum, a source of (2R,3S)-samwirin A, have reported using HPLC analysis to confirm the purity of isolated compounds, achieving purities over 94%.

Furthermore, HPLC is an essential tool for the quantitative analysis of this compound in research samples. By using external standards of known concentration, a calibration curve can be generated by plotting peak area against concentration. The concentration of this compound in unknown samples can then be accurately determined from this curve. While specific quantitative data for this compound using HPLC was not extensively detailed in the search results beyond purity assessment, HPLC methods for quantifying phenolic compounds and lignans (B1203133) in plant extracts are well-established, demonstrating the applicability of this technique for this compound quantification. For example, validated HPLC methods for quantifying other natural compounds have shown good linearity (R² > 0.990), low limits of detection (LOD), and limits of quantification (LOQ), along with acceptable precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. While this compound is described as a neolignan libretexts.org, and lignans can vary in volatility, GC-MS can be applied, often after derivatization, for the characterization and identification of components in complex mixtures, including those from natural sources.

GC-MS provides both chromatographic separation based on volatility and interaction with the stationary phase, and mass spectral data that can be used to identify compounds by comparing their fragmentation patterns to spectral libraries. This makes GC-MS valuable for confirming the identity of this compound, especially when isolated from new sources or when investigating its metabolic fate. Although the primary search results discussing this compound's antioxidant activity did not explicitly detail GC-MS for this compound itself, GC-MS is a standard technique in phytochemical analysis for characterizing the volatile fraction of plant sources and identifying various secondary metabolites. Its application would be relevant for a comprehensive analysis of the chemical profile of this compound-containing extracts and potentially for studying its degradation products or metabolites.

Spectroscopic Techniques for Characterization and Mechanistic Studies

Spectroscopic techniques provide valuable information about the structure, concentration, and interactions of this compound based on its absorption, emission, or scattering of electromagnetic radiation.

UV-Vis spectrophotometry measures the absorbance or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum by a sample. This technique is widely used in research for determining the concentration of compounds that absorb UV-Vis light, identifying functional groups, and monitoring chemical reactions.

For this compound, which contains phenolic groups nih.govlibretexts.org, UV-Vis spectrophotometry is applicable for its quantitative analysis in solution based on its characteristic absorption spectrum. The Beer-Lambert Law dictates that the absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample, allowing for straightforward concentration determination once the molar absorptivity is known.

UV-Vis spectrophotometry can also be employed to monitor the kinetics of reactions involving this compound, such as antioxidant assays. The ABTS assay, used to evaluate the antioxidant activity of this compound, is a spectrophotometric method that measures the reduction of the ABTS•+ radical cation by antioxidants, resulting in a decrease in absorbance at a specific wavelength nih.govlibretexts.org. This demonstrates the utility of UV-Vis spectrophotometry in assessing the bioactivity of this compound by monitoring changes in absorbance over time.

Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and measuring the emitted light at a longer wavelength. This technique is highly sensitive and can provide insights into the molecular environment and interactions of fluorescent compounds. While this compound's intrinsic fluorescence is not explicitly detailed in the provided search results, fluorescence spectroscopy is a valuable tool in bioactivity assays, particularly for studying interactions between small molecules and biological targets like proteins.

Phenolic compounds, structurally related to this compound, are known to exhibit fluorescence. If this compound is fluorescent or can be appropriately labeled, fluorescence spectroscopy could be used in various bioactivity assays. For instance, it can be used to study the binding interaction between this compound and enzymes or receptors by monitoring changes in the intrinsic fluorescence of the biological molecule upon binding, or by using a fluorescently labeled this compound analogue. This technique can provide data on binding affinity and the nature of the interaction. The application of fluorescence spectroscopy in bioactivity assays for natural compounds is a recognized approach for understanding their mechanisms of action at a molecular level.

Electrochemical Assays for Bioactivity Measurement

Electrochemical assays measure the electrical properties of a solution or interface to detect and quantify analytes or monitor biological processes. These techniques offer high sensitivity, low cost, and the potential for miniaturization, making them suitable for various bioactivity measurements.

While the primary research findings on this compound's antioxidant activity highlighted spectrophotometric methods like the ABTS assay nih.govlibretexts.org, electrochemical methods can also be applied to assess the antioxidant potential of compounds. Antioxidant activity involves redox reactions, which can be detected and quantified using electrochemical techniques such as cyclic voltammetry or amperometry. These methods can measure the reduction or oxidation potentials of this compound, providing information about its ability to donate electrons or scavenge radicals.

Electrochemical biosensors, which integrate a biological recognition element with an electrochemical transducer, are increasingly used for sensitive bioactivity measurements. While specific electrochemical assays for this compound were not detailed in the search results, the principles of electrochemical sensing could be applied to develop assays for this compound's interaction with biological targets or its effect on cellular processes, depending on the specific bioactivity being investigated. For example, electrochemical assays have been developed for detecting biomarkers and evaluating enzyme activity, demonstrating their versatility in bioactivity studies.

Detailed Research Findings

Research on this compound has provided detailed insights into its antioxidant activity, employing both experimental and computational approaches nih.govlibretexts.org. The experimental studies included the ABTS assay and the evaluation of its hydroperoxyl (HOO•) radical scavenging activity nih.govlibretexts.org.

In the ABTS assay, this compound showed lower ABTS•+ scavenging activity compared to Trolox in an organic solvent (DMSO), with an IC50 value of 74.27 ± 5.94 μM for this compound compared to 25.16 ± 1.64 μM for Trolox nih.govlibretexts.org. This suggests that this compound's radical scavenging activity in organic media is less pronounced than that of Trolox.

The mechanism of the HOO• + this compound reaction was found to be dependent on the solvent. In lipid media (e.g., pentyl ethanoate, DMSO), the formal hydrogen transfer (FHT) pathway was dominant, with moderate rate constants nih.govlibretexts.org. In contrast, in polar environments like water at physiological pH, the single-electron transfer (SET) mechanism was found to dominate, contributing to the significantly higher scavenging activity observed nih.govlibretexts.org.

These findings indicate that this compound is a promising natural free radical scavenger in aqueous physiological environments, which is particularly relevant given its potential biological activities nih.govlibretexts.org.

Table 1: Antioxidant Activity of this compound

AssaySolvent/MediumMetricValueReference Compound (Trolox) Value
ABTS AssayDMSOIC₅₀ (μM)74.27 ± 5.9425.16 ± 1.64
HOO• Scavenging ActivityWater (Physiological pH)koverall (M⁻¹ s⁻¹)1.01 × 10⁷1.30 × 10⁵
HOO• Scavenging ActivityPentyl Ethanoatekoverall (M⁻¹ s⁻¹)5.20 × 10⁴1.00 × 10⁵
HOO• Scavenging ActivityDMSOkoverall (M⁻¹ s⁻¹)6.70 × 10³1.20 × 10⁴

Data derived from nih.govlibretexts.org.

Integration of Theoretical and Experimental Analytical Approaches

The comprehensive characterization and understanding of complex natural compounds like this compound necessitate the integration of both experimental and theoretical analytical methodologies. This synergistic approach allows for a more profound insight into the compound's structure, properties, and reactivity than either method could provide alone. Experimental techniques provide empirical data derived from physical measurements, while theoretical calculations offer predictive capabilities and mechanistic interpretations that complement and validate these experimental findings.

For this compound, a rare neolignan isolated from sources such as Sambucus williamsii and Rourea harmandiana, integrated analytical strategies have been particularly valuable in elucidating its properties, such as its antioxidant activity. nih.govacs.orgresearchgate.net Initial qualitative assessment often involves experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine its structure and molecular weight. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can then be used to confirm the proposed structure by calculating spectroscopic parameters (e.g., chemical shifts, coupling constants) for comparison with experimental NMR data, or by predicting fragmentation patterns to match with MS data.

Beyond structural elucidation, the integration of theoretical and experimental methods is crucial for understanding the compound's behavior and reactivity. In the study of this compound's antioxidant activity, experimental assays, such as the ABTS assay, provide a direct measure of its radical scavenging capacity under specific conditions. nih.govresearchgate.net These experimental results, however, may not fully explain the underlying reaction mechanisms or predict behavior in different biological environments.

By integrating the data from these theoretical calculations with experimental observations, researchers can gain a comprehensive understanding of this compound's antioxidant mechanism. For instance, theoretical calculations can predict that this compound's radical scavenging activity might proceed via different mechanisms (e.g., Formal Hydrogen Transfer (FHT) or Single-Electron Transfer (SET)) depending on the solvent environment and the compound's protonation state, which is influenced by pH. nih.govacs.orgresearchgate.net Experimental data from assays conducted in different solvents or pH conditions can then be used to validate these theoretical predictions. nih.govresearchgate.net

Detailed research findings from the study on this compound's antioxidant activity illustrate this integration. Experimental ABTS assays showed that this compound had lower radical scavenging activity than Trolox in organic solvents. nih.govresearchgate.net This experimental finding was supported by theoretical calculations which suggested moderate antiradical activity in nonpolar media. nih.govacs.org Conversely, theoretical calculations predicted good hydroperoxyl scavenging activity in water at physiological pH, which was consistent with experimental expectations for a compound with phenolic groups. nih.govacs.orgresearchgate.net

The following tables present selected data illustrating the interplay between theoretical calculations and experimental findings in the study of this compound's antioxidant properties.

Table 1: Computed Thermodynamic Parameters for this compound nih.govresearchgate.net

ParameterSiteValue (kcal/mol)Mechanism Relevance
BDEO5–H82.5FHT pathway
BDEO4′–H~87.2FHT pathway
PAO4′–H45.4SPLET/SET pathways
PAO5–H46.6SPLET/SET pathways
IE-165.1SET pathway

Note: BDE refers to Bond Dissociation Enthalpy, PA to Proton Affinity, and IE to Ionization Energy. Values are representative and may vary slightly depending on the computational method used.

Table 2: Calculated pKa Values for this compound nih.govacs.orgresearchgate.net

SiteCalculated pKa
O4′–H9.71
O5–H10.22

Note: These values help predict the protonation state of this compound at different pH levels, which impacts its reactivity, particularly in aqueous solutions.

Table 3: Comparison of Calculated and Experimental Rate Constants for HOO• Scavenging by this compound nih.govacs.orgresearchgate.net

MediumMethodRate Constant (koverall, M-1s-1)Notes
Gas PhaseCalculated6.75 × 105Moderate activity predicted
Pentyl EthanoateCalculated5.20 × 104Moderate activity predicted
DMSOCalculated6.70 × 103Moderate activity predicted
Water (pH 7.40)Calculated1.01 × 107Good activity predicted
Organic SolventExperimentalLower than Trolox (ABTS assay IC50)Confirms moderate activity in organic media

The data presented in these tables highlight how theoretical calculations provide quantitative values for parameters that are difficult or impossible to measure experimentally (e.g., BDEs, PAs in the gas phase, reaction barriers). These theoretical insights into the thermodynamics and kinetics of the reaction pathways allow researchers to interpret experimental results more effectively and to predict this compound's behavior under various conditions. The agreement between calculated rate constants in organic solvents and the experimental ABTS assay results underscores the power of this integrated approach in validating theoretical models and providing a comprehensive understanding of this compound's analytical profile and activity.

By combining the structural information from experimental spectroscopy (NMR, MS) with the mechanistic and kinetic insights from theoretical calculations, a robust qualitative and quantitative assessment of this compound can be achieved. This integrated approach is fundamental in modern chemical research for a thorough understanding of natural compounds.

Broader Research Implications and Future Trajectories for Samwirin a Research

Translational Potential in Preclinical Disease Models (excluding human clinical applications)

Research into Samwirin A has revealed potent antiosteoporosis activity, coupled with the ability to promote cell proliferation in rat osteoblast-like UMR 106 cells. libretexts.org This finding highlights a significant translational potential for this compound in preclinical models of bone diseases, such as osteoporosis. Given that oxidative stress is implicated in the pathogenesis of osteoporosis, the demonstrated antioxidant activity of this compound is particularly relevant to its potential therapeutic effects in these models. libretexts.org Experimental and computational studies have confirmed this compound's capacity as a hydroperoxyl radical scavenger, exhibiting significantly higher activity than reference compounds like Trolox in aqueous environments at physiological pH. libretexts.orgdoi.orgwikipedia.org

While specific preclinical studies of this compound in other disease models are not extensively detailed in the available information, the broader activities observed within the neolignan class suggest potential avenues for future investigation. Neolignans have shown promise in preclinical models related to neuroprotection, inflammation, and various types of cancer. nih.govacs.orgwikipedia.org The antioxidant and anti-inflammatory properties commonly found in neolignans could underpin therapeutic effects in a range of conditions where these mechanisms play a role. Future preclinical research could explore the efficacy of this compound in models of oxidative stress-related disorders, inflammatory conditions, or even certain types of cancer, building upon the known activities of related neolignans.

Challenges and Opportunities in this compound Research and Development

Research into this compound faces certain challenges, primarily related to its status as a "rare" neolignan. libretexts.org The limited natural abundance of this compound in its source plants may present challenges for large-scale isolation required for extensive research and potential development. This scarcity could necessitate the exploration of efficient synthetic routes or alternative production methods to ensure a sustainable supply for future studies.

Despite these challenges, this compound presents compelling opportunities for further research and development. Its established antiosteoporosis activity provides a clear starting point for more in-depth investigations into the underlying mechanisms and optimization of its effects in preclinical bone disease models. libretexts.org The potent antioxidant activity represents another significant opportunity, suggesting potential applications in mitigating oxidative damage in various pathological conditions. libretexts.orgdoi.orgwikipedia.org Furthermore, as a neolignan, this compound offers the opportunity to explore the full spectrum of biological activities characteristic of this compound class, potentially uncovering novel therapeutic applications. Understanding the structure-activity relationships of this compound and its derivatives could lead to the design and synthesis of more potent and selective compounds.

Integration of Multi-Omics Technologies in Understanding this compound Bioactivity

Integrating multi-omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for a comprehensive understanding of this compound's bioactivity. Studies on other bioactive natural products, including neolignans like Magnolol, have successfully employed proteomic approaches to identify biological targets, providing insights into their mechanisms of action.

Applying multi-omics technologies to this compound research could help elucidate the complex molecular pathways and networks influenced by this compound. For instance, transcriptomics and proteomics could identify genes and proteins whose expression levels are altered in response to this compound treatment in osteoblast cells, shedding light on the mechanisms driving its antiosteoporosis effect. Metabolomics could reveal metabolic changes associated with this compound activity, providing a broader view of its impact on cellular processes. The integration of these diverse datasets can offer a holistic understanding of how this compound interacts with biological systems at a molecular level, identifying key targets and pathways that could be modulated for therapeutic benefit.

Emerging Research Frontiers for Neolignan-Type Natural Products in Biological Sciences

Neolignan-type natural products are at the forefront of research in biological sciences due to their diverse and potent biological activities. Emerging research frontiers for these compounds include their potential in treating neurodegenerative diseases, infectious diseases, and various types of cancer. nih.govacs.orgwikipedia.org The exploration of their neuroprotective effects in models of brain disorders is an active area of research. nih.gov

Identifying the specific biological targets of neolignans using advanced techniques like chemical proteomics represents a key emerging frontier, enabling a more precise understanding of their mechanisms of action. Furthermore, the vast chemical diversity within the neolignan class continues to offer opportunities for the discovery of novel compounds with unique structural features and potentially unprecedented biological activities. wikipedia.org Computational studies are also playing an increasingly important role in predicting and understanding the activities of phenolic compounds like neolignans, contributing to the rational design of new therapeutic agents. libretexts.orgdoi.orgwikipedia.org The potential of neolignans as antioxidants and anti-inflammatory agents remains a significant area of investigation, with implications for a wide range of diseases linked to oxidative stress and inflammation. nih.govresearchgate.netlibretexts.orgacs.orgwikipedia.orgdoi.orgwikipedia.org

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